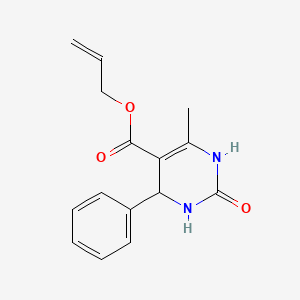

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms, and various functional groups that contribute to its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is typically catalyzed by an acid, such as hydrochloric acid or p-toluenesulfonic acid, and can be carried out under reflux conditions .

Step 1: Condensation of benzaldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst to form the dihydropyrimidine intermediate.

Step 2: Alkylation of the intermediate with propargyl bromide to introduce the prop-2-en-1-yl group.

Step 3: Purification of the final product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted tetrahydropyrimidine derivatives.

Scientific Research Applications

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an ethyl group instead of a prop-2-en-1-yl group.

Triazole-Pyrimidine Hybrids: Compounds with similar pyrimidine rings but containing triazole moieties, exhibiting neuroprotective and anti-inflammatory properties.

Uniqueness

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific functional groups that enhance its reactivity and biological activity. The presence of the prop-2-en-1-yl group allows for further functionalization and derivatization, making it a versatile compound for various applications.

Biological Activity

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This compound is characterized by its unique structure that includes a pyrimidine ring and various substituents that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O3 with a molecular weight of approximately 260.29 g/mol. The compound features a tetrahydropyrimidine core with an allyl group at one end and a phenyl group at another, which may play roles in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O3 |

| Molecular Weight | 260.29 g/mol |

| CAS Number | 5395-36-8 |

| Appearance | White to almost white powder |

| Melting Point | 206°C - 210°C |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the tetrahydropyrimidine class. Specifically, research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In Vitro Studies : A study reported the synthesis of several dihydropyrimidone derivatives, some of which showed promising activity against thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The identified compounds demonstrated IC50 values ranging from 303.5 µM to 322.6 µM, indicating moderate inhibitory activity against TP .

- Mechanistic Insights : Mechanistic studies revealed that these compounds acted as non-competitive inhibitors of TP. This suggests that they might interact with the enzyme at sites other than the active site, providing a unique mechanism for potential therapeutic intervention .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using the MTT assay on various cancer cell lines such as HeLa (cervical cancer) and T47D (breast cancer). The results indicated that the compound possesses significant cytotoxicity while maintaining low toxicity to normal fibroblast cells (3T3), suggesting a favorable therapeutic index .

Case Study: Thymidine Phosphorylase Inhibition

A detailed investigation into the inhibition of thymidine phosphorylase by tetrahydropyrimidine derivatives found that certain substitutions on the phenyl ring significantly affected their inhibitory potency. For example:

| Compound ID | Structure Modification | IC50 (µM) |

|---|---|---|

| Compound 1 | Para-Nitro substitution | 314.0 ± 0.90 |

| Compound 12 | Meta-Nitro substitution | Inactive |

| Compound 33 | Unsubstituted phenyl ring | 322.6 ± 1.60 |

This study underscores the importance of structural modifications in enhancing biological activity .

Properties

Molecular Formula |

C15H16N2O3 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

prop-2-enyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H16N2O3/c1-3-9-20-14(18)12-10(2)16-15(19)17-13(12)11-7-5-4-6-8-11/h3-8,13H,1,9H2,2H3,(H2,16,17,19) |

InChI Key |

USCNOYPGDJEXDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.